molecular formula C9H9NO3 B1588185 1,4-Benzodioxin-6-carboxaldehyde, 2,3-dihydro-, oxime CAS No. 31127-39-6

1,4-Benzodioxin-6-carboxaldehyde, 2,3-dihydro-, oxime

Cat. No. B1588185
CAS RN: 31127-39-6
M. Wt: 179.17 g/mol
InChI Key: MQTBKHWWMQAHAF-POHAHGRESA-N
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Description

1,4-Benzodioxin-6-carboxaldehyde, also known as 7-Formyl-1,4-benzodioxane or 2,3-dihydro-1,4-benzodioxin-6-carbaldehyde, is a chemical compound with the molecular formula C9H8O3 . It is used as a building block in the synthesis of various compounds .


Synthesis Analysis

This compound is used as a building block in the synthesis of tetrahydroisoquinolinones and in the preparation of a benzofuran analog, a potential inhibitor of CAMP-specific phosphodiesterase type IV . It has also been used in the synthesis of (5Z)-5-(2,3-dihydro-1,4-benzodioxan-6-ylmethylene)-1-methyl-2-thioxoimidazolidin-4-one . An efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B has been reported .


Molecular Structure Analysis

The molecular structure of 1,4-Benzodioxin-6-carboxaldehyde is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .


Chemical Reactions Analysis

While specific chemical reactions involving 1,4-Benzodioxin-6-carboxaldehyde, 2,3-dihydro-, oxime are not detailed in the search results, the compound is noted for its use as a building block in various syntheses .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 164.1580 . It has a melting point of 52.0°C to 53.0°C, a boiling point of 105°C (20.0 hPa), and a flash point of 110°C .

Scientific Research Applications

  • Synthesis of Tetrahydroisoquinolinones

    • Application : 1,4-Benzodioxan-6-carboxaldehyde is used as a building block in the synthesis of tetrahydroisoquinolinones .
  • Preparation of Benzofuran Analog

    • Application : This compound is used in the preparation of a benzofuran analog, which is a potential inhibitor of CAMP-specific phosphodiesterase type IV .
  • Synthesis of (5Z)-5-(2,3-dihydro-1,4-benzodioxan-6-ylmethylene)-1-methyl-2-thioxoimidazolidin-4-one

    • Application : 1,4-Benzodioxan-6-carboxaldehyde is used in the synthesis of (5Z)-5-(2,3-dihydro-1,4-benzodioxan-6-ylmethylene)-1-methyl-2-thioxoimidazolidin-4-one .

Safety And Hazards

The compound is classified as having serious eye damage/eye irritation Category 2, skin corrosion/irritation Category 2, and specific target organ toxicity Category 3 . It may cause respiratory irritation and skin irritation .

properties

IUPAC Name

(NE)-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c11-10-6-7-1-2-8-9(5-7)13-4-3-12-8/h1-2,5-6,11H,3-4H2/b10-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQTBKHWWMQAHAF-UXBLZVDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C(O1)C=CC(=C2)/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydrobenzo[b][1,4]dioxine-6-carbaldehyde oxime

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4-Benzodioxin-6-carboxaldehyde, 2,3-dihydro-, oxime
Reactant of Route 2
Reactant of Route 2
1,4-Benzodioxin-6-carboxaldehyde, 2,3-dihydro-, oxime
Reactant of Route 3
1,4-Benzodioxin-6-carboxaldehyde, 2,3-dihydro-, oxime
Reactant of Route 4
1,4-Benzodioxin-6-carboxaldehyde, 2,3-dihydro-, oxime
Reactant of Route 5
1,4-Benzodioxin-6-carboxaldehyde, 2,3-dihydro-, oxime
Reactant of Route 6
1,4-Benzodioxin-6-carboxaldehyde, 2,3-dihydro-, oxime

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